Product packaging for (3-Bromo-2-iodophenyl)methanol(Cat. No.:)

(3-Bromo-2-iodophenyl)methanol

Cat. No.: B8064291
M. Wt: 312.93 g/mol
InChI Key: LXHZFEXYXUTRTJ-UHFFFAOYSA-N
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Description

Significance within Halogenated Aromatic Alcohol Chemistry

Halogenated organic compounds are of fundamental importance as building blocks in organic synthesis. openaccessjournals.com The introduction of halogen atoms into an organic molecule is a critical transformation, as these atoms can serve as reactive handles for forming new chemical bonds. nih.gov Halogenated aromatics are particularly valuable intermediates in the synthesis of pharmaceuticals and agrochemicals. numberanalytics.comresearchgate.net

The presence of both bromine and iodine on the same aromatic ring, as in (3-Bromo-2-iodophenyl)methanol, is particularly significant. The carbon-iodine bond is generally more reactive than the carbon-bromine bond in common catalytic cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions. nih.govacs.org This difference in reactivity allows for selective, stepwise functionalization of the aromatic ring. A reaction can be performed at the iodo-substituted position while leaving the bromo-substituted position intact for a subsequent, different transformation. researchgate.net This regioselective reactivity is a powerful tool for the controlled synthesis of highly substituted, complex aromatic structures. researchgate.netorganic-chemistry.org The additional presence of the methanol (B129727) (hydroxymethyl) group provides another point for chemical modification, such as oxidation to an aldehyde or carboxylic acid, or conversion to other functional groups.

Role as a Strategic Synthetic Intermediate in Advanced Organic Synthesis

The unique arrangement of two different halogens and an alcohol function makes this compound a strategic intermediate or building block. Organic chemists can devise synthetic routes that leverage the distinct reactivity of each part of the molecule to assemble complex target structures in a controlled manner.

Key synthetic applications include:

Sequential Cross-Coupling Reactions: The higher reactivity of the C-I bond allows for an initial palladium-catalyzed cross-coupling reaction at the C2 position. acs.orgresearchgate.net The remaining C-Br bond at the C3 position can then undergo a second, different coupling reaction under potentially modified conditions. This stepwise approach is crucial for creating unsymmetrically substituted biaryl compounds and other complex architectures. acs.orgmdpi.com

Functional Group Interconversion: The primary alcohol group (-CH₂OH) can be readily oxidized to the corresponding aldehyde (-CHO) or carboxylic acid (-COOH). umich.edu These new functional groups open up further synthetic possibilities, such as imine formation, Wittig reactions, or amide bond formation.

Synthesis of Heterocycles: Halogenated aromatic compounds are often precursors for the synthesis of heterocyclic systems, which are core structures in many biologically active molecules. researchgate.netresearchgate.net For example, a related compound, [2-(3-Bromo-2-methylphenyl)-7-chloro-1,3-benzoxazol-5-yl]methanol, serves as a key intermediate in the synthesis of potent inhibitors for cancer therapy research. researchgate.net

This multi-faceted reactivity allows chemists to use this compound as a linchpin in multi-step syntheses, enabling the efficient construction of elaborate molecular frameworks from a relatively simple starting material.

Overview of Current Research Trajectories and Challenges

Current research involving versatile building blocks like this compound is largely driven by the demand for novel molecules in medicinal chemistry and materials science. openaccessjournals.comresearchgate.net The trajectory is toward the creation of increasingly complex and functionally dense molecules, often for screening as potential drug candidates. The synthesis of substituted benzoxazoles, pyrazoles, and other heterocycles for pharmacological evaluation is an active area of investigation where such intermediates are valuable. nih.govresearchgate.net

Despite its utility, the synthesis and application of this compound and related compounds are not without challenges:

Synthesis and Regiocontrol: The preparation of specifically substituted polyhalogenated aromatics can be challenging. Achieving high regioselectivity—placing the halogens and other functional groups at the correct positions without forming unwanted isomers—requires carefully controlled reaction conditions. nih.govorganic-chemistry.org

Scalability and Efficiency: Laboratory-scale syntheses often use multi-step procedures that may not be efficient or cost-effective for large-scale production. A significant challenge in process chemistry is the development of mild, scalable, and environmentally friendly synthetic routes that minimize waste and maximize yield. researchgate.net

Catalyst and Ligand Development: The success of the selective cross-coupling reactions that make this compound so useful often depends on the choice of catalyst and ligand. acs.org Research continues to focus on developing more efficient and robust catalytic systems that can tolerate a wide range of functional groups and operate under milder conditions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6BrIO B8064291 (3-Bromo-2-iodophenyl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-bromo-2-iodophenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrIO/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXHZFEXYXUTRTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)I)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Synthetic Methodologies for 3 Bromo 2 Iodophenyl Methanol

Precursor-Based Synthesis Approaches

The construction of (3-Bromo-2-iodophenyl)methanol can be logically approached from readily available precursors through reliable and high-yielding chemical transformations. The primary strategies involve the reduction of a corresponding benzaldehyde (B42025) or the functional group interconversion of a suitable benzoic acid derivative.

Reduction of Halogenated Benzaldehyde Precursors

A direct and highly effective method for the synthesis of benzylic alcohols is the reduction of the corresponding benzaldehyde. This approach is favored for its simplicity and typically high yields.

The most direct precursor for the synthesis of this compound is 3-Bromo-2-iodobenzaldehyde. The conversion of the aldehyde functional group to a primary alcohol is a fundamental transformation in organic synthesis. This reaction involves the addition of a hydride ion (H⁻) to the electrophilic carbonyl carbon of the aldehyde, followed by protonation of the resulting alkoxide intermediate. Given the presence of halogen substituents, the choice of reducing agent is crucial to ensure chemoselectivity and avoid unwanted side reactions, such as the reduction of the aryl halides.

The selection of an appropriate reducing agent is paramount for the successful synthesis of this compound from its benzaldehyde precursor. The two most common hydride-based reducing agents for this transformation are Sodium Borohydride (B1222165) (NaBH₄) and Lithium Aluminium Hydride (LiAlH₄).

Sodium borohydride is a mild and selective reducing agent, typically used in protic solvents like methanol (B129727) or ethanol. It is highly effective for reducing aldehydes and ketones while generally not affecting more robust functional groups, including aryl halides. This selectivity makes it an ideal candidate for the synthesis of this compound, as it minimizes the risk of dehalogenation.

Lithium aluminium hydride is a much more powerful reducing agent, capable of reducing a wide array of functional groups, including esters and carboxylic acids, in addition to aldehydes and ketones. masterorganicchemistry.com Its high reactivity necessitates the use of anhydrous aprotic solvents, such as diethyl ether or tetrahydrofuran (B95107) (THF). While effective, its potency increases the risk of side reactions, including the potential reduction of the carbon-iodine or carbon-bromine bonds, particularly at elevated temperatures. researchgate.net

Optimization of reaction conditions involves controlling temperature, reaction time, and stoichiometry. For NaBH₄ reductions, the reaction is often carried out at room temperature or below (0 °C) to enhance selectivity. For LiAlH₄, low temperatures are critical to prevent over-reduction and dehalogenation.

Reducing AgentTypical SolventRelative ReactivityChemoselectivityTypical Conditions
Sodium Borohydride (NaBH₄)Methanol, EthanolMildHigh (Reduces aldehydes/ketones, preserves aryl halides)0 °C to Room Temp
Lithium Aluminium Hydride (LiAlH₄)THF, Diethyl Ether (anhydrous)StrongLower (May reduce aryl halides, especially C-I bond)-78 °C to 0 °C

Synthesis via Functional Group Interconversions on Halogenated Arenes

An alternative strategy involves the synthesis of this compound from other halogenated aromatic precursors, such as substituted benzoic acids. This route requires more steps but offers flexibility, as benzoic acid derivatives can be more accessible.

From 3-bromo-2-iodobenzoic acid: This precursor can be directly converted to the target alcohol by reduction of the carboxylic acid group. Unlike aldehydes, carboxylic acids require a strong reducing agent. Lithium aluminium hydride (LiAlH₄) is the reagent of choice for this transformation, efficiently reducing the carboxylic acid to a primary alcohol. masterorganicchemistry.com The reaction is typically performed in an anhydrous ether solvent, such as THF. Careful control of the reaction temperature is necessary to avoid reductive cleavage of the carbon-halogen bonds.

From 2-amino-3-bromobenzoic acid: This route involves a multi-step sequence, beginning with the conversion of the amino group into an iodo group via the Sandmeyer reaction. organic-chemistry.org This classic transformation proceeds in two stages:

Diazotization: The primary aromatic amine is treated with a nitrous acid source (typically sodium nitrite (B80452) in the presence of a strong acid like HCl) at low temperatures (0–5 °C) to form a diazonium salt.

Iodination: The diazonium salt is then treated with an iodide source, such as potassium iodide (KI), to displace the diazonium group and install the iodine atom, yielding 3-bromo-2-iodobenzoic acid. organic-chemistry.org

Once 3-bromo-2-iodobenzoic acid is formed, it can be reduced to this compound using LiAlH₄ as described above.

StepStarting MaterialReagentsIntermediate/ProductTransformation
12-amino-3-bromobenzoic acidNaNO₂, HCl (aq)3-bromo-2-carboxybenzenediazonium chlorideDiazotization
23-bromo-2-carboxybenzenediazonium chloridePotassium Iodide (KI)3-bromo-2-iodobenzoic acidSandmeyer Reaction
33-bromo-2-iodobenzoic acid1. LiAlH₄ in THF; 2. H₃O⁺ workupThis compoundReduction

In more complex syntheses where other reactive functional groups are present on the aromatic ring, the use of protecting groups becomes essential to ensure chemoselectivity. wikipedia.org A protecting group is a molecular fragment that is temporarily attached to a functional group to mask its reactivity during a chemical transformation elsewhere in the molecule. wikipedia.org

For instance, if a synthetic route to this compound started from a precursor containing a phenolic hydroxyl group in addition to the group being transformed (e.g., a carboxylic acid), the phenol (B47542) would need to be protected before reduction with a strong hydride reagent like LiAlH₄. The acidic proton of the phenol would otherwise react with the hydride reagent, consuming it and potentially leading to side reactions.

Common protecting groups for alcohols and phenols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS) or benzyl (B1604629) ethers (Bn). uwindsor.cautsouthwestern.edulibretexts.org

Protection: A phenol could be converted to a benzyl ether using benzyl bromide (BnBr) in the presence of a mild base. organic-chemistry.org

Reaction: The desired transformation, such as the reduction of a carboxylic acid to an alcohol, is then carried out on the protected molecule.

Deprotection: Finally, the protecting group is removed to reveal the original functional group. A benzyl ether, for example, is typically cleaved by catalytic hydrogenolysis (H₂ and a palladium catalyst), a reaction condition that would not affect the newly formed benzylic alcohol or the aryl halides. organic-chemistry.org

The strategic use of protecting groups allows for the execution of reactions that would otherwise be incompatible with the functional groups present in the molecule, thereby enabling more complex and lengthy synthetic routes. wikipedia.org

Advanced and Emerging Synthetic Techniques

The controlled introduction of multiple halogen atoms onto a benzyl alcohol scaffold requires sophisticated synthetic strategies that can overcome the challenges of regioselectivity and chemoselectivity. This section explores advanced methods that are applicable to the synthesis of this compound.

Chemo- and Regioselective Halogenation Strategies on Benzyl Alcohol Scaffolds

The synthesis of this compound necessitates the selective introduction of a bromine atom at the C3 position and an iodine atom at the C2 position of the phenyl ring of benzyl alcohol. A plausible and powerful strategy to achieve this specific substitution pattern is through Directed ortho-Metalation (DoM). This approach utilizes a directing group to activate a specific C-H bond for deprotonation by a strong base, followed by quenching with an electrophile.

A potential synthetic route commencing from 3-bromobenzyl alcohol is outlined below. The hydroxyl group of 3-bromobenzyl alcohol is first protected with a suitable directing group, such as a methoxymethyl (MOM) ether or a diethylcarbamate group. This protecting group serves the dual purpose of preventing reaction at the hydroxyl functionality and directing the subsequent metalation to the ortho position (C2).

Treatment of the protected 3-bromobenzyl alcohol with a strong organolithium base, such as n-butyllithium or sec-butyllithium, at low temperatures (e.g., -78 °C) would result in the regioselective deprotonation at the C2 position, forming an aryllithium intermediate. This intermediate can then be trapped with an iodine electrophile, such as molecular iodine (I₂) or 1,2-diiodoethane, to introduce the iodine atom at the desired C2 position. Finally, deprotection of the alcohol would yield the target molecule, this compound.

An alternative, and likely more common, approach involves the synthesis and subsequent reduction of the corresponding aldehyde, 3-bromo-2-iodobenzaldehyde. This aldehyde can be prepared using a similar DoM strategy starting from 3-bromobenzaldehyde, where the aldehyde functionality is protected as an acetal, which can also act as a directing group. Following the ortho-iodination and deprotection of the aldehyde, reduction with a mild reducing agent such as sodium borohydride (NaBH₄) would furnish this compound.

Table 1: Proposed Synthetic Steps for this compound via Directed ortho-Metalation
StepStarting MaterialKey ReagentsIntermediate/ProductPurpose
13-Bromobenzyl alcoholProtecting group precursor (e.g., MOMCl, Et₂NCOCl), BaseProtected 3-bromobenzyl alcoholProtection of the hydroxyl group and installation of a directing group.
2Protected 3-bromobenzyl alcoholOrganolithium base (e.g., n-BuLi, s-BuLi)2-Lithio-3-bromo-protected-benzyl alcoholRegioselective deprotonation at the C2 position.
32-Lithio-3-bromo-protected-benzyl alcoholIodine source (e.g., I₂)Protected this compoundIntroduction of the iodine atom at the C2 position.
4Protected this compoundDeprotecting agent (e.g., acid)This compoundRemoval of the protecting group to yield the final product.

Development of Stereoselective Synthetic Pathways for Chiral Analogues

The development of synthetic routes to enantiomerically pure chiral analogues of this compound is of significant interest, as the biological activity of many compounds is stereospecific. The key to introducing chirality into this molecule lies in the stereoselective reduction of the corresponding prochiral precursor, 3-bromo-2-iodobenzaldehyde.

Several well-established methodologies for the asymmetric reduction of aldehydes can be applied to achieve this transformation. One of the most powerful techniques is catalytic asymmetric hydrogenation. This involves the use of a chiral transition metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with a chiral ligand. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity. For instance, catalysts of the Noyori-type, which utilize a chiral diamine ligand in conjunction with a ruthenium center, have proven to be highly effective for the asymmetric transfer hydrogenation of a wide range of aromatic aldehydes.

Another promising approach is the use of biocatalysis. Engineered alcohol dehydrogenases (ADHs) have emerged as powerful tools for the stereoselective reduction of aldehydes and ketones. These enzymes can exhibit exquisite enantio- and regioselectivity, often operating under mild reaction conditions (room temperature and neutral pH). By selecting an appropriate ADH, it is possible to produce either the (R)- or (S)-enantiomer of the desired alcohol with high optical purity.

The general strategies for the stereoselective synthesis of chiral this compound are summarized in the table below.

Table 2: Strategies for Stereoselective Synthesis of Chiral this compound Analogues
StrategyPrecursorKey Reagents/CatalystsPotential OutcomeKey Advantages
Catalytic Asymmetric Hydrogenation3-Bromo-2-iodobenzaldehydeChiral Ru, Rh, or Ir catalysts with chiral ligands (e.g., BINAP, chiral diamines)Enantioenriched (R)- or (S)-(3-Bromo-2-iodophenyl)methanolHigh catalytic efficiency, broad substrate scope for similar reductions.
Catalytic Asymmetric Transfer Hydrogenation3-Bromo-2-iodobenzaldehydeChiral Ru-diamine catalysts, hydrogen donor (e.g., isopropanol, formic acid)Enantioenriched (R)- or (S)-(3-Bromo-2-iodophenyl)methanolOperational simplicity, avoids the need for high-pressure hydrogen gas.
Biocatalytic Reduction3-Bromo-2-iodobenzaldehydeEngineered Alcohol Dehydrogenases (ADHs), cofactor (e.g., NADPH)Highly enantioenriched (R)- or (S)-(3-Bromo-2-iodophenyl)methanolHigh enantioselectivity, mild and environmentally friendly reaction conditions.

While specific examples for the synthesis of this compound and its chiral analogues are not extensively reported in the literature, the application of these well-established and powerful synthetic methodologies provides a clear and viable pathway to these complex molecules. Further research and development in this area will undoubtedly refine these strategies and open up new avenues for the synthesis of other polysubstituted aromatic compounds.

Reactivity and Mechanistic Pathways of 3 Bromo 2 Iodophenyl Methanol

Transformations Involving the Hydroxyl Group

The primary alcohol functionality is a key site for various synthetic modifications, allowing for its conversion into other important functional groups.

Oxidation Reactions to Corresponding Aldehydes and Carboxylic Acids

The primary benzylic alcohol group of (3-Bromo-2-iodophenyl)methanol can be selectively oxidized to either the corresponding aldehyde, 3-bromo-2-iodobenzaldehyde, or the carboxylic acid, 3-bromo-2-iodobenzoic acid, depending on the choice of oxidizing agent and reaction conditions. libretexts.org

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. libretexts.org Reagents such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are effective for this transformation, typically affording high yields without overoxidation to the carboxylic acid. masterorganicchemistry.com

Conversely, strong oxidizing agents promote the complete oxidation to the carboxylic acid. nih.govvedantu.com Common reagents for this conversion include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄, often generated in situ from chromium trioxide and sulfuric acid, also known as the Jones reagent), or a two-step, one-pot procedure using TEMPO/NaOCl followed by sodium chlorite (B76162) (NaClO₂). libretexts.orgnih.gov Heating the alcohol under reflux with an excess of the oxidizing agent ensures the reaction proceeds to completion. rsc.org

Table 1: Oxidation Reactions of this compound
Starting MaterialProductTypical ReagentsReaction Type
This compound3-Bromo-2-iodobenzaldehydePyridinium Chlorochromate (PCC), Dess-Martin Periodinane (DMP)Partial Oxidation
This compound3-Bromo-2-iodobenzoic acidPotassium Permanganate (KMnO₄), Chromic Acid (H₂CrO₄), TEMPO/NaOCl/NaClO₂Full Oxidation

Esterification and Etherification Reactions for Further Functionalization

The hydroxyl group of this compound can readily undergo esterification and etherification, providing pathways for further molecular elaboration.

Esterification is typically achieved by reacting the alcohol with a carboxylic acid, acyl chloride, or acid anhydride (B1165640). Acid-catalyzed Fischer esterification with a carboxylic acid provides the corresponding ester. More commonly, for higher yields and milder conditions, the alcohol is treated with an acyl chloride or anhydride in the presence of a base, such as pyridine (B92270) or triethylamine, which neutralizes the acidic byproduct.

Etherification , such as in the Williamson ether synthesis, involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming an ether. Alternatively, acid-catalyzed intermolecular dehydration or reaction with alkylating agents under various conditions can also yield ethers. nih.govresearchgate.net For instance, iron(III) chloride has been used as a catalyst for the etherification of benzyl (B1604629) alcohols. nih.gov

Table 2: Functionalization of the Hydroxyl Group
Reaction TypeReactantProductGeneral Conditions
EsterificationCarboxylic Acid (R-COOH)Ester (R-COO-CH₂-Ar)Acid catalyst (e.g., H₂SO₄)
EsterificationAcyl Chloride (R-COCl)Ester (R-COO-CH₂-Ar)Base (e.g., Pyridine)
EtherificationAlkyl Halide (R'-X)Ether (R'-O-CH₂-Ar)1. Strong Base (e.g., NaH) 2. R'-X

*Ar represents the (3-bromo-2-iodophenyl) moiety.

Reactions at the Aromatic Halogen Centers

The presence of two different halogen atoms on the aromatic ring, bromine and iodine, allows for selective and sequential reactions, which is a cornerstone of its utility in synthetic chemistry.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a substitution reaction where a nucleophile displaces a leaving group on an aromatic ring. wikipedia.org This reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. libretexts.org

For an SNAr reaction to occur, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com The substrate this compound lacks strong activating groups; the halogens themselves are deactivating via induction, and the -CH₂OH group is not a strong EWG. Therefore, SNAr reactions on this molecule are generally unfavorable and would require harsh conditions or very powerful nucleophiles. libretexts.org

In hypothetical SNAr reactions on activated analogues, regioselectivity would be dictated by two main factors: the nature of the leaving group and the electronic stabilization of the intermediate.

Leaving Group Ability: In the SNAr mechanism, the rate-determining step is typically the initial nucleophilic attack, not the departure of the leaving group. masterorganicchemistry.comuomustansiriyah.edu.iq The reaction rate is thus influenced by the electronegativity of the halogen, which makes the carbon atom more electrophilic. Consequently, the leaving group ability in SNAr follows the trend F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. wikipedia.orguomustansiriyah.edu.iq This suggests that, if the ring were sufficiently activated, a nucleophile would preferentially attack the carbon bearing the bromine over the one bearing the iodine.

Electronic and Steric Factors: The positions of the substituents are critical. The -CH₂OH group is ortho to the iodine and meta to the bromine. An EWG would need to be ortho or para to the leaving group to provide resonance stabilization for the Meisenheimer complex. libretexts.org Steric hindrance from the ortho -CH₂OH group and the adjacent bromine could also influence the approach of the nucleophile, potentially hindering attack at the C-I bond. rsc.org

Cross-Coupling Reactions

Transition-metal-catalyzed cross-coupling reactions are a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and this compound is an excellent substrate for these transformations. wikipedia.orgtcichemicals.com The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for highly selective and sequential functionalization.

In palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Stille couplings, the reactivity of the aryl halide is primarily governed by the bond dissociation energy of the carbon-halogen bond. libretexts.org The C-I bond is weaker and therefore more reactive towards oxidative addition to the palladium(0) catalyst than the C-Br bond. nrochemistry.com This reactivity difference (I > Br >> Cl) allows for selective coupling at the iodine position while leaving the bromine atom intact for a subsequent, different coupling reaction. nrochemistry.comwikipedia.org

For example, a Sonogashira coupling with a terminal alkyne would selectively occur at the C-2 position (iodine), followed by a Suzuki coupling with a boronic acid at the C-3 position (bromine). libretexts.org This stepwise approach enables the synthesis of complex, unsymmetrical, polysubstituted aromatic compounds from a single starting material.

Table 3: Reactivity of Halogens in Cross-Coupling Reactions
Reaction TypeGeneral Reactivity OrderPredicted Site of First Reaction on this compound
Suzuki CouplingI > Br > ClC-2 (Iodine)
Sonogashira CouplingI > OTf > Br > ClC-2 (Iodine)
Stille CouplingI > OTf > Br >> ClC-2 (Iodine)
Heck CouplingI > Br > OTf > ClC-2 (Iodine)

Directed Ortho-Metalation Strategies Facilitated by Halogens

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. The strategy relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, lowering the kinetic acidity of a proton at the ortho position and facilitating its removal.

In the case of this compound, the hydroxyl group can be deprotonated by a strong base to form an alkoxide (-CH₂O⁻), which can function as a DMG. This would theoretically direct metalation to the C6 position. However, in substrates containing halogens, a competing and often much faster reaction is halogen-metal exchange. The C-I bond is particularly susceptible to this exchange with alkyllithium reagents (e.g., n-BuLi or sec-BuLi) at low temperatures.

Therefore, the treatment of this compound with an alkyllithium is expected to result predominantly in iodine-lithium exchange, generating the aryllithium intermediate at the C2 position. This process, while not a classic DoM via C-H activation, is nonetheless a halogen-facilitated metalation that provides a nucleophilic carbon center ortho to the hydroxymethyl group, which can then be trapped with various electrophiles. In some cases, the initially formed aryllithium can undergo rearrangement to a more thermodynamically stable isomer, a phenomenon known as a "halogen dance".

Rearrangement Reactions and Fragmentation Pathways

Intramolecular Cyclization Pathways leading to Heterocyclic Systems

The ortho-disposed hydroxymethyl and iodo functionalities in this compound make it a prime candidate for intramolecular cyclization reactions to form heterocyclic systems. A prominent example is the formation of a six-membered lactone through a palladium-catalyzed carbonylative cyclization. This transformation involves the reaction of the aryl iodide with carbon monoxide in the presence of a palladium catalyst.

The mechanism proceeds via oxidative addition of the C-I bond to a Pd(0) species, followed by the insertion of carbon monoxide to form an acyl-palladium intermediate. The tethered benzylic alcohol then acts as an intramolecular nucleophile, attacking the electrophilic acyl-palladium species to close the ring. Subsequent elimination releases the lactone product, 3-bromo-1,3-dihydroisobenzofuran-1-one (a substituted phthalide), and regenerates the active Pd(0) catalyst. This method provides a direct route to valuable heterocyclic scaffolds from readily available precursors.

Halogen Migrations or Eliminations in Aromatic Systems

Polyhalogenated aromatic compounds can undergo rearrangement reactions, such as halogen migrations, often under basic or radical-generating conditions. In the context of metalated aromatics, the "halogen dance" describes the isomerization of an arylmetal species where the metal and a halogen atom exchange positions, typically leading to the most stable arylmetal intermediate. For this compound, if metalation occurs, such a rearrangement could potentially happen, though iodine-lithium exchange is generally rapid and selective.

Furthermore, ortho-haloaromatic systems can serve as precursors to benzynes via elimination pathways. For instance, after an initial iodine-lithium exchange, the resulting aryllithium could potentially undergo elimination of lithium bromide to form a benzyne (B1209423) intermediate. Alternatively, treatment with very strong, hindered bases could induce elimination of HBr or HI. These highly reactive intermediates can then be trapped by various nucleophiles or participate in cycloaddition reactions.

Computational and Theoretical Elucidation of 3 Bromo 2 Iodophenyl Methanol and Analogues

Quantum Chemical Investigations (Density Functional Theory and Ab Initio Methods)

Quantum chemical methods, particularly Density Functional Theory (DFT) and ab initio calculations, are foundational in modern computational chemistry for predicting molecular properties with high accuracy. mdpi.com These methods solve the Schrödinger equation with certain approximations, providing detailed information about molecular structure and electronics. mdpi.com For a molecule like (3-Bromo-2-iodophenyl)methanol, a basis set such as 6-311++G(d,p) is often employed to ensure a reliable description of its geometry and electronic structure. nih.gov

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. pennylane.ai This procedure systematically alters the bond lengths, bond angles, and dihedral angles to find the conformation with the minimum potential energy, which corresponds to the most stable state of the molecule. youtube.com

For this compound, the optimization process would reveal the precise spatial orientation of the bromo, iodo, and hydroxymethyl (-CH₂OH) substituents on the phenyl ring. The bulky nature of the iodine and bromine atoms, positioned adjacent to each other, introduces significant steric hindrance, which can cause distortions in the planarity of the benzene (B151609) ring and influence the rotational position (conformation) of the hydroxymethyl group. Conformational analysis involves mapping the energy of the molecule as a function of the rotation around specific single bonds, such as the C-C bond connecting the ring to the hydroxymethyl group, to identify the lowest-energy conformer.

Table 1: Representative Optimized Geometrical Parameters for a Substituted Benzyl (B1604629) Alcohol Analogue This table is illustrative and shows the type of data obtained from a geometry optimization calculation.

ParameterBond/AngleCalculated Value
Bond LengthC-Br~1.90 Å
C-I~2.10 Å
C-O~1.43 Å
O-H~0.96 Å
Bond AngleC-C-Br~121°
C-C-I~120°
C-C-O~110°
Dihedral AngleI-C-C-C~0° (indicating planarity)
C-C-C-OVariable (describes rotor position)

Understanding the electronic structure is key to predicting a molecule's reactivity. mdpi.com Frontier Molecular Orbital (FMO) theory is central to this, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that the molecule can be easily excited, suggesting high chemical reactivity, low kinetic stability, and high polarizability. nih.govnih.gov For this compound, the electron-withdrawing halogen atoms and the hydroxymethyl group would influence the energy and spatial distribution of these orbitals.

Table 2: Illustrative Frontier Molecular Orbital Properties This table demonstrates typical data derived from FMO analysis.

PropertyValueImplication
HOMO Energy-6.5 eVElectron-donating capability
LUMO Energy-1.2 eVElectron-accepting capability
HOMO-LUMO Gap (ΔE)5.3 eVIndicates moderate chemical reactivity and stability

Molecular Electrostatic Potential (MESP) mapping provides a visual representation of the charge distribution on the molecule's surface. nih.gov It helps identify electron-rich regions (negative potential, susceptible to electrophilic attack) and electron-poor regions (positive potential, susceptible to nucleophilic attack). researchgate.net In an MESP map of this compound, negative potential (typically colored red or yellow) would be expected around the electronegative oxygen, bromine, and iodine atoms. Positive potential (blue) would be concentrated around the hydrogen atoms of the hydroxyl and methylene (B1212753) groups.

Computational methods can accurately predict spectroscopic properties. Time-Dependent DFT (TD-DFT) is used to calculate the electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax), which correspond to electronic transitions, often from the HOMO to the LUMO. nih.govmdpi.com

Vibrational (infrared) spectra can also be simulated. The calculation of harmonic vibrational frequencies corresponds to the fundamental modes of vibration within the molecule, such as the stretching and bending of specific bonds. researchgate.net These predicted frequencies help in the assignment of experimental IR spectra. For this compound, characteristic vibrational modes would include the O-H stretch of the alcohol, aromatic C-H stretches, and the C-Br and C-I stretches at lower frequencies.

Table 3: Predicted Vibrational Frequencies and Assignments for Key Functional Groups This table is a representative example of data from a vibrational frequency calculation.

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H Stretch~3600 cm⁻¹
Aromatic C-H Stretch~3100-3000 cm⁻¹
Aliphatic C-H Stretch~2950-2850 cm⁻¹
C-O Stretch~1050 cm⁻¹
C-I Stretch~500-600 cm⁻¹
C-Br Stretch~600-700 cm⁻¹

Reactivity Descriptors and Mechanistic Insights from Computational Models

Beyond electronic structure, DFT provides a suite of reactivity descriptors that quantify a molecule's chemical behavior.

Local reactivity descriptors, such as Fukui functions, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack. researchgate.net These functions analyze how the electron density at a specific atom changes upon the addition or removal of an electron, pinpointing the atoms most likely to participate in a reaction. researchgate.net

Chemical Potential (μ): Measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Represents the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Global Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Table 4: Representative Global Reactivity Descriptors This table illustrates typical global reactivity indices derived from HOMO and LUMO energies.

DescriptorFormulaCalculated Value (a.u.)
Chemical Potential (μ)(E_HOMO + E_LUMO) / 2-0.141
Chemical Hardness (η)(E_LUMO - E_HOMO) / 20.097
Electrophilicity Index (ω)μ² / (2η)0.102

A primary application of computational chemistry is to elucidate reaction mechanisms. This is achieved by modeling the entire reaction pathway, from reactants to products, including the high-energy transition state (TS). Locating the TS structure and calculating its energy allows for the determination of the reaction's activation energy (energy barrier), which is a key factor controlling the reaction rate.

For this compound, transition state modeling could be used to investigate various reactions, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira coupling). Given the presence of two different halogen atoms, such studies could predict the relative reactivity of the C-I versus the C-Br bond, providing valuable mechanistic insights into the regioselectivity of these important synthetic transformations. The calculations would map the potential energy surface of the reaction, identifying intermediates and transition states to build a complete mechanistic picture.

Solvent Effects in Theoretical Studies (e.g., IEFPCM model)

The influence of solvents on the chemical and physical properties of molecules is a critical aspect of computational chemistry. To theoretically model these interactions for this compound and its analogues, the Integral Equation Formalism Polarizable Continuum Model (IEFPCM) is a commonly employed method. This model treats the solvent as a continuous, polarizable medium rather than individual molecules, which allows for an efficient yet reasonably accurate calculation of solvent effects on the solute's electronic structure and properties.

For a polar molecule like this compound, with its hydroxyl, bromo, and iodo substituents, the choice of solvent would significantly impact its conformational preferences and electronic properties. In polar solvents, it is anticipated that conformations with a higher dipole moment would be stabilized. The IEFPCM model can quantify this stabilization energy.

To illustrate the type of data generated from such studies on analogous compounds, the following hypothetical table presents calculated total energies of a substituted benzyl alcohol in various solvents using the IEFPCM model.

SolventDielectric Constant (ε)Calculated Total Energy (Hartree)
Gas Phase1.00-2589.0000
Toluene2.38-2589.0050
Dichloromethane8.93-2589.0100
Ethanol24.55-2589.0150
Water78.39-2589.0200

Note: The data in this table is hypothetical and serves to illustrate the output of IEFPCM calculations. No specific experimental or computational data for this compound was found in the public domain.

Assessment of Non-Linear Optical Properties (NLO) through Theoretical Calculations

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. Theoretical calculations, particularly Density Functional Theory (DFT), have become a powerful tool for predicting the NLO properties of molecules, guiding the synthesis of new materials with enhanced NLO responses.

The NLO properties of a molecule are primarily determined by its hyperpolarizability. For this compound, the presence of electron-withdrawing bromine and iodine atoms and the electron-donating hydroxyl group attached to the π-conjugated phenyl ring could potentially lead to interesting NLO characteristics. The intramolecular charge transfer between these groups upon excitation by an external electric field is a key factor for a significant NLO response.

Theoretical assessment of NLO properties typically involves the calculation of the first hyperpolarizability (β). While no specific theoretical NLO studies on this compound have been reported, studies on similarly substituted aromatic compounds have shown that the nature and position of substituents dramatically influence the NLO response.

A hypothetical data table below illustrates the kind of results that would be obtained from a DFT calculation of the NLO properties for a series of substituted benzenes. The table includes the dipole moment (μ), the average polarizability (α), and the first hyperpolarizability (β).

CompoundDipole Moment (μ) [Debye]Average Polarizability (α) [a.u.]First Hyperpolarizability (β) [a.u.]
Benzene0.0067.50
Toluene0.3682.125
Nitrobenzene4.2284.3150
p-Nitrotoluene4.3898.7250

Note: This table contains representative data for illustrative purposes and does not reflect calculated values for this compound.

The computational elucidation of this compound and its analogues through models like IEFPCM and DFT calculations for NLO properties provides a powerful avenue for understanding their behavior and guiding future experimental work. Although specific studies on this particular compound are yet to be published, the theoretical frameworks are well-established for such investigations.

Role of 3 Bromo 2 Iodophenyl Methanol in Complex Molecule Synthesis and Materials Science

Utilization as a Versatile Building Block in Multi-Step Organic Syntheses

The unique arrangement of the halogen and alcohol functionalities on the phenyl ring of (3-bromo-2-iodophenyl)methanol makes it a versatile precursor in multi-step organic syntheses, enabling the construction of intricate molecular frameworks.

This compound is a key starting material for the synthesis of various polycyclic and heterocyclic systems, which are prevalent in medicinal chemistry and materials science. For instance, it can be employed in the synthesis of dibenzo[b,f]oxepines, a class of compounds with a range of biological activities. whiterose.ac.ukresearchgate.net The synthesis can be envisioned to begin with an etherification reaction, such as the Ullmann condensation or a palladium-catalyzed coupling, between this compound and a suitably substituted phenol (B47542) to form a diaryl ether. Subsequent intramolecular cyclization, often facilitated by a palladium catalyst, would then form the central seven-membered oxepine ring.

Similarly, this compound can serve as a precursor for the synthesis of phenanthridines, a class of nitrogen-containing heterocyclic compounds with notable biological properties. rsc.orgsigmaaldrich.com A potential synthetic route involves an initial cross-coupling reaction, such as a Suzuki or Buchwald-Hartwig amination, at the iodine position, followed by an intramolecular cyclization to construct the phenanthridine (B189435) core.

The synthesis of biaryl compounds is of significant interest in medicinal chemistry and materials science due to their presence in many biologically active molecules and functional materials. kennesaw.edu this compound is an excellent substrate for the regioselective synthesis of functionalized biaryl derivatives through sequential palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-I bond compared to the C-Br bond allows for selective coupling at the 2-position, followed by a subsequent coupling at the 3-position.

This differential reactivity can be exploited in sequential Suzuki-Miyaura and Sonogashira cross-coupling reactions to introduce different aryl or alkynyl groups at specific positions. nih.govdntb.gov.ua For example, a Suzuki-Miyaura coupling can be performed first at the iodo position, followed by a Sonogashira coupling at the bromo position, or vice versa. This stepwise approach provides precise control over the final structure of the biaryl product.

Table 1: Regioselective Sequential Cross-Coupling Reactions of this compound

StepReaction TypeReactive SiteReagentsProduct
Sequence A
1Suzuki-Miyaura CouplingC-IArB(OH)₂, Pd catalyst, base(3-Bromo-2-arylphenyl)methanol
2Sonogashira CouplingC-BrR-CCH, Pd catalyst, Cu(I), base(3-Alkynyl-2-arylphenyl)methanol
Sequence B
1Sonogashira CouplingC-IR-CCH, Pd catalyst, Cu(I), base(3-Bromo-2-alkynylphenyl)methanol
2Suzuki-Miyaura CouplingC-BrArB(OH)₂, Pd catalyst, base(3-Aryl-2-alkynylphenyl)methanol

Note: Ar represents an aryl group, and R represents an alkyl or aryl group. The hydroxymethyl group can be protected if necessary.

Precursor for Advanced Chemical Intermediates

Beyond its direct use in the synthesis of complex molecules, this compound also serves as a precursor for the generation of highly reactive and synthetically useful chemical intermediates.

Cyclic diaryliodonium salts are valuable reagents in organic synthesis, acting as electrophilic arylating agents. These strained, cyclic hypervalent iodine compounds can be prepared from precursors such as ortho-iodo diaryl ethers. This compound can be a precursor to these ethers through an initial O-arylation reaction with a phenol. sigmaaldrich.comscripps.edu The resulting diaryl ether, bearing an iodine atom ortho to the ether linkage, can then undergo oxidative cyclization to form the corresponding cyclic diaryliodonium salt.

Halogenated aromatic compounds are important intermediates in the production of specialty chemicals and advanced materials, including polymers and electronic materials. scripps.edu The bifunctional nature of this compound, with its two distinct halogen atoms, makes it a potential monomer or cross-linking agent in the synthesis of conjugated polymers for organic electronics. nih.govnih.gov The sequential and regioselective nature of cross-coupling reactions allows for the controlled growth of polymer chains and the introduction of specific functionalities, which can be used to tune the electronic and optical properties of the resulting materials.

Role in the Synthesis of Organic Ligands and Catalysts

The development of novel organic ligands is crucial for advancing transition metal catalysis. The structural framework of this compound offers a platform for the synthesis of new phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. scripps.edu For example, the hydroxymethyl group can be converted to a phosphine moiety, and the aryl halides can be used to attach the ligand to a larger scaffold or to introduce additional coordinating groups through cross-coupling reactions. The resulting ligands could find applications in a variety of catalytic transformations. While direct synthesis of ligands from this specific compound is not widely reported, its functional group handles make it a plausible candidate for such synthetic endeavors.

Structural Characterization and Advanced Analysis of 3 Bromo 2 Iodophenyl Methanol and Its Derivatives

Advanced Spectroscopic Techniques for Structural Elucidation (beyond basic identification)

The definitive structural elucidation of (3-Bromo-2-iodophenyl)methanol, beyond simple confirmation of its constituent atoms, necessitates the use of advanced spectroscopic techniques. While standard one-dimensional Nuclear Magnetic Resonance (NMR) and mass spectrometry can provide basic structural frameworks, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning proton (¹H) and carbon (¹³C) signals and understanding through-bond and through-space connectivities, which is especially crucial for a molecule with a complex substitution pattern. researchgate.netsemanticscholar.org

Key 2D NMR experiments for this purpose include:

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY would reveal the coupling between the benzylic protons of the -CH₂OH group and the hydroxyl proton (if not exchanging with the solvent), as well as the couplings between the adjacent aromatic protons on the phenyl ring.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. mdpi.com This technique would definitively link each proton signal to its corresponding carbon signal, for example, connecting the benzylic -CH₂- protons to the benzylic carbon and the aromatic protons to their respective ring carbons.

Nuclear Overhauser Effect Spectroscopy (NOESY): Unlike the previous techniques that show through-bond connectivity, NOESY reveals through-space correlations between protons that are in close proximity. This is particularly useful for determining the preferred conformation of the molecule in solution. For this compound, NOESY could show correlations between the benzylic protons and the aromatic proton at the C6 position, providing insight into the rotational orientation of the hydroxymethyl group relative to the bulky ortho-iodine substituent.

The data obtained from these experiments allow for a complete and unambiguous assignment of all ¹H and ¹³C chemical shifts and provide strong evidence for the molecule's covalent structure and solution-state conformation.

Table 1: Expected 2D NMR Correlations for this compound
ExperimentCorrelated NucleiStructural Information Revealed
COSY¹H ↔ ¹HIdentifies adjacent protons (e.g., H4-H5, H5-H6 on the aromatic ring).
HSQC¹H ↔ ¹³C (¹J)Connects protons to their directly attached carbons (e.g., -CH₂- protons to the benzylic carbon).
HMBC¹H ↔ ¹³C (²J, ³J)Establishes long-range connectivity, confirming the overall substitution pattern (e.g., benzylic protons to C1, C2, C6).
NOESY¹H ↔ ¹H (Through Space)Indicates spatial proximity, providing clues to the preferred conformation (e.g., benzylic protons to the C6-H).

X-ray Crystallography Studies of Crystalline Derivatives and Analogues

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and torsional angles. While a specific crystal structure for this compound is not prominently available in published literature, analysis of crystalline derivatives or closely related analogues is a standard method for unambiguous structural confirmation. mdpi.com

The process involves growing a suitable single crystal of the compound or a derivative. This crystal is then exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to construct a model of the electron density within the crystal, from which the atomic positions can be determined. semanticscholar.org

For a molecule like this compound, a crystallographic study would provide several key pieces of information:

Unambiguous Confirmation of Connectivity: It would definitively confirm the substitution pattern on the benzene (B151609) ring, showing the iodine atom at the 2-position, the bromine atom at the 3-position, and the hydroxymethyl group at the 1-position.

Precise Molecular Geometry: The study would yield exact measurements for all bond lengths (e.g., C-I, C-Br, C-C, C-O) and bond angles, revealing any distortions from idealized geometries caused by steric strain between the bulky adjacent substituents.

Solid-State Conformation: It would reveal the preferred conformation of the hydroxymethyl group relative to the phenyl ring in the crystal lattice, defined by the C2-C1-Cα-O torsion angle.

Intermolecular Interactions: The analysis of the crystal packing would show how molecules interact with each other in the solid state. This could include hydrogen bonding involving the hydroxyl group and potential halogen-π or halogen-halogen interactions involving the bromine and iodine atoms, which can play a crucial role in the organization of the crystal lattice. researchgate.net

Table 2: Representative Crystallographic Data Obtainable for a Derivative or Analogue
ParameterExample DataSignificance
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa, b, c (Å); α, β, γ (°)Defines the size and angles of the repeating unit of the crystal.
Bond Length (C-I)~2.10 ÅProvides the precise distance between the carbon and iodine atoms.
Bond Length (C-Br)~1.90 ÅProvides the precise distance between the carbon and bromine atoms.
Torsion Angle (C2-C1-Cα-O)Value in degrees (e.g., 75°)Defines the rotational conformation of the methanol (B129727) group relative to the ring.

In-depth Analysis of Conformational Isomerism and Stereochemical Implications

The conformational flexibility of this compound is primarily centered around the rotation of the C(aryl)-C(alkyl) bond and the C(alkyl)-O bond. The orientation of the hydroxymethyl (-CH₂OH) group relative to the plane of the benzene ring is of particular interest, as it is heavily influenced by the steric and electronic effects of the bulky ortho-iodine and meta-bromine substituents. missouri.edu

Studies on benzyl (B1604629) alcohol and its substituted derivatives have shown that the molecule can adopt several conformations. colostate.eduresearchgate.net The conformation is often described by the dihedral angle between the plane of the phenyl ring and the C-O bond. In sterically unhindered benzyl alcohols, a perpendicular conformation, where the C-O bond is roughly orthogonal to the plane of the ring, is often favored in the gas phase. dtic.mil However, in a heavily substituted case like this compound, steric hindrance from the large ortho-iodine atom would create a significant rotational barrier, strongly influencing the conformational landscape. acs.org

The key stereochemical implications arise from this restricted rotation:

Rotational Isomers (Rotamers): Due to the high energy barrier to rotation around the C(aryl)-C(alkyl) bond, the molecule likely exists as a mixture of stable or metastable rotational isomers at room temperature. The primary conformers would seek to minimize the steric clash between the -CH₂OH group and the ortho-iodine atom.

Chirality: While this compound itself is not chiral, certain locked conformations could be. If the barrier to rotation is high enough to allow for the isolation of different rotamers at a given temperature, these rotamers could be enantiomeric or diastereomeric depending on the molecular symmetry. The significant steric hindrance imposed by the ortho-iodine substituent makes this a relevant consideration.

The conformational preference will ultimately be a balance between minimizing steric repulsion and optimizing any potential weak intramolecular interactions, such as hydrogen bonding between the hydroxyl proton and the π-electron system of the ring or the halogen atoms.

Table 3: Factors Influencing Conformational Stability
FactorDescriptionImplication for this compound
Steric HindranceRepulsive interaction between the -CH₂OH group and the ortho-iodine atom.Creates a high rotational barrier; favors conformations where the -OH group is directed away from the iodine.
Electronic EffectsDipole-dipole interactions and potential hyperconjugation between the substituent and the ring. acs.orgCan influence the stability of certain rotational angles.
Intramolecular Hydrogen BondingWeak interaction between the hydroxyl proton and the π-cloud of the ring or a halogen atom.May stabilize specific endo conformations if sterically accessible.

Q & A

Q. What are the recommended safety protocols for handling (3-Bromo-2-iodophenyl)methanol in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear flame-retardant antistatic clothing, nitrile gloves, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to minimize inhalation risks, especially during synthesis or purification steps.
  • Spill Management: Absorb spills with inert materials (e.g., silica gel) and avoid drainage contamination .
  • Storage: Store in airtight containers at 2–8°C, away from oxidizing agents and ignition sources .

Q. How is this compound synthesized, and what reaction conditions optimize yield?

Methodological Answer:

  • Synthetic Route: Bromination of precursor alcohols or ketones (e.g., 2-iodophenyl methanol) using brominating agents like N-bromosuccinimide (NBS)\text{N-bromosuccinimide (NBS)} in the presence of catalytic AlCl3\text{AlCl}_3 .
  • Reaction Conditions: Reflux in anhydrous ethanol (4–6 hours, 70–80°C) under nitrogen to prevent oxidation.
  • Yield Optimization: Monitor reaction progress via TLC or HPLC, and purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substitution patterns (e.g., bromine and iodine positions) .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular mass (C7H6BrIO\text{C}_7\text{H}_6\text{BrIO}, expected m/z327.85m/z \approx 327.85) .
  • HPLC Purity Analysis: Reverse-phase C18 column (acetonitrile/water mobile phase) to assess purity (>95%) .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the crystal structure of this compound?

Methodological Answer:

  • Data Collection: Use synchrotron radiation or Cu-Kα sources for high-resolution diffraction data. Index reflections with SHELXD .
  • Refinement: Apply SHELXL for least-squares refinement, incorporating anisotropic displacement parameters for heavy atoms (Br, I). Hydrogen atoms are added via riding models .
  • Validation: Check for residual electron density (<0.5 eÅ3^{-3}) and R-factor convergence (<5%) .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Iterative Analysis: Cross-validate NMR assignments with 2D techniques (e.g., 1H-13C^1\text{H-}^{13}\text{C} HSQC, HMBC) to confirm coupling patterns and connectivity .
  • Crystallographic Correlation: Compare experimental XRD bond lengths/angles with computational models (DFT/B3LYP) .
  • Reproducibility: Repeat syntheses under controlled conditions to rule out impurities or isomerization .

Q. What role does this compound play in medicinal chemistry, particularly in enzyme inhibition studies?

Methodological Answer:

  • Pharmacophore Design: The iodine and bromine substituents enhance halogen bonding with enzyme active sites (e.g., kinases or proteases) .
  • Biological Assays: Test inhibition via fluorescence-based assays (e.g., FRET for protease activity) at varying concentrations (1–100 μM) .
  • SAR Studies: Modify the phenyl ring to explore substituent effects on potency and selectivity .

Q. What challenges arise in purifying this compound, and how are they mitigated?

Methodological Answer:

  • Challenge: Co-elution of dihalogenated byproducts during chromatography.
  • Solution: Use preparative HPLC with a phenyl-hexyl stationary phase and isocratic elution (methanol:water = 70:30) .
  • Crystallization: Recrystallize from tert-butyl methyl ether at −20°C to isolate high-purity crystals .

Q. How can reaction conditions be optimized for large-scale synthesis while maintaining regioselectivity?

Methodological Answer:

  • Catalyst Screening: Test Lewis acids (e.g., FeCl3\text{FeCl}_3 vs. ZnCl2\text{ZnCl}_2) to maximize bromine substitution at the 3-position .
  • Flow Chemistry: Implement continuous flow reactors for precise temperature control (±2°C) and reduced reaction time .
  • In-line Analytics: Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.